![molecular formula C12H17NO B1356609 4-[Butyl(methyl)amino]benzaldehyde CAS No. 1079-83-0](/img/structure/B1356609.png)

4-[Butyl(methyl)amino]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

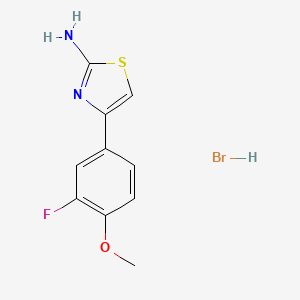

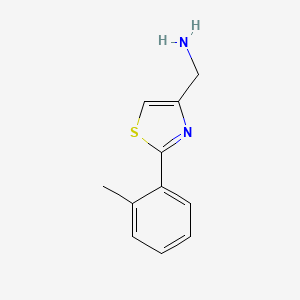

“4-[Butyl(methyl)amino]benzaldehyde” is an organic compound. It’s a derivative of benzaldehyde where one of the hydrogens in the benzene ring is replaced by a butyl(methyl)amino group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an aldehyde group (-CHO) and a butyl(methyl)amino group attached . The exact positions of these groups on the benzene ring can vary, which would result in different isomers of the compound .Scientific Research Applications

Synthesis and Chemical Properties

- A study by Jun (2011) focused on the synthesis of polydentate chiral amino alcohol using derivatives similar to 4-[Butyl(methyl)amino]benzaldehyde, emphasizing the potential of these compounds in creating complex molecular structures (Y. Jun, 2011).

- Yüksek et al. (2015) synthesized novel triazolone compounds using a process involving derivatives of benzaldehyde, demonstrating their potential in creating new molecules with specific properties (H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier, 2015).

Catalysis and Reaction Enhancement

- Nevalainen and Nevalainen (2001) reported the use of camphor-derived amino alcohols, similar in structure to this compound, as ligands in catalytic reactions, highlighting the role of these compounds in enhancing chemical reactions (M. Nevalainen, V. Nevalainen, 2001).

Applications in Material Science

- Kurita et al. (2013) explored the fluorescence color change of 4-[bis(4-methylphenyl)amino]benzaldehyde, identifying it as a new aggregation-induced emission material, indicating potential applications in material science (Motoki Kurita, Mika Momma, K. Mizuguchi, H. Nakano, 2013).

Biomedical Research

- A study by Radi et al. (2019) involved the synthesis of Schiff base compounds derived from 4-amino benzoic acid and benzaldehyde, focusing on their biological activity against bacteria, indicating potential applications in medical research (M. Radi, S. Husain, A. Zaki, A. A. Sultan, Wejdan Hamed, W. Khamis, 2019).

Environmental and Industrial Applications

- Takakura et al. (2022) developed an enzymatic process for producing benzaldehyde from L-phenylalanine, showcasing the potential of these compounds in biotechnological and industrial applications (Y. Takakura, Takuto Ono, Keiko Danjo, Hiroyuki Nozaki, 2022).

Safety and Hazards

The safety data sheet for “4-[Butyl(methyl)amino]benzaldehyde” suggests that it should be handled with care . It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it advises using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary targets of 4-[Butyl(methyl)amino]benzaldehyde are currently unknown . This compound belongs to the family of aromatic aldehydes

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, exposure to light, heat, or certain chemicals could potentially alter the compound’s structure and function.

Properties

IUPAC Name |

4-[butyl(methyl)amino]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUNJTPNOCDBFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539260 |

Source

|

| Record name | 4-[Butyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-83-0 |

Source

|

| Record name | 4-[Butyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)